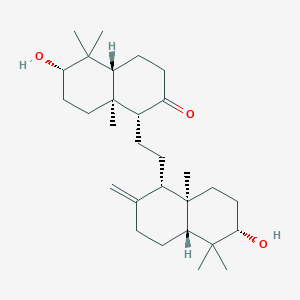

26-去甲-8-氧代-α-小野芋酮

描述

Sterol synthesis inhibitors, particularly those related to cholesterol metabolism, have been a significant focus of research due to their implications in various biological activities and medical applications. One such area of study involves the synthesis and analysis of oxygenated derivatives of sterols, which are potent regulators of cholesterol metabolism.

Synthesis Analysis

The synthesis of sterol derivatives, such as (25R)-3β,26-Dihydroxy-5α-cholest-8(14)-en-15-one, involves multiple steps starting from diosgenin. This process includes benzoylation, allylic bromination followed by dehydrobromination, and hydrogenation-isomerization. Controlled oxidation and acid hydrolysis are then applied to obtain the desired compound. This synthetic pathway is crucial for producing sterol inhibitors with hypocholesterolemic activity (Kim et al., 1989).

Molecular Structure Analysis

The structural elucidation of these compounds is accomplished through various analytical techniques, including X-ray crystallography and NMR spectroscopy. For example, the structure of (25R)-3β,26-Dihydroxy-5α-cholest-8(14)-en-15-one was unequivocally established by X-ray crystal analysis, providing insights into its molecular configuration and the spatial arrangement of atoms which is critical for understanding its biological activity (Kim et al., 1989).

Chemical Reactions and Properties

These sterol derivatives undergo various chemical reactions, including oxidation and esterification, which significantly affect their biological activities. For instance, the conversion of sterols to their oxygenated derivatives can alter their ability to regulate cholesterol metabolism, impacting the synthesis and activity of enzymes such as 3-hydroxy-3-methylglutaryl coenzyme A reductase (Siddiqui et al., 1992).

科学研究应用

药理学研究

26-去甲-8-氧代-α-小野芋酮 已被用于药理学研究 {svg_1}. 它可以促进成骨细胞的增殖速率,这种效应是时间依赖性、浓度依赖性和分化状态依赖性的 {svg_2}.

合成前体化合物

该化合物在各种化学反应中用作合成前体 {svg_3}. 它用于合成其他化合物,有助于开发新药和新材料 {svg_4}.

中间体和精细化学品

26-去甲-8-氧代-α-小野芋酮 被用作精细化学品的中间体 {svg_5}. 这些化学品在医药、农药和聚合物等各个行业都有应用 {svg_6}.

参考标准

在分析化学中,26-去甲-8-氧代-α-小野芋酮 被用作参考标准 {svg_7}. 参考标准用于确保分析结果的准确性和可靠性 {svg_8}.

草药来源

26-去甲-8-氧代-α-小野芋酮 来自卷柏属植物卷柏 {svg_9}. 这表明它在草药和天然产物研究中具有潜在的应用 {svg_10}.

生物活性或抑制剂

该化合物已显示出生物活性,表明其在开发新型治疗剂方面的潜在应用 {svg_11}. 例如,它可以促进成骨细胞的增殖速率 {svg_12}.

作用机制

Target of Action

The primary target of 26-Nor-8-oxo-alpha-onocerin is osteoblasts , which are cells that synthesize bone . The compound promotes the proliferation rate of osteoblasts .

Mode of Action

26-Nor-8-oxo-alpha-onocerin interacts with osteoblasts to promote their proliferation . The effect is time-dependent, concentration-dependent, and differentiation state-dependent .

Pharmacokinetics

The compound is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, dmso, and acetone , which may influence its bioavailability.

Result of Action

The primary molecular and cellular effect of 26-Nor-8-oxo-alpha-onocerin’s action is the promotion of osteoblast proliferation . This suggests that the compound could potentially be beneficial in conditions where bone growth is desired, such as in the healing of fractures or in osteoporosis.

生化分析

Biochemical Properties

26-r-8-Oxo-alpha-ocerin plays a crucial role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity. For instance, 26-r-8-Oxo-alpha-ocerin can promote the proliferation rate of osteoblasts, which is time-dependent, concentration-dependent, and differentiation state-dependent . This interaction suggests that 26-r-8-Oxo-alpha-ocerin may play a role in bone formation and repair processes.

Cellular Effects

The effects of 26-r-8-Oxo-alpha-ocerin on various cell types and cellular processes are profound. It has been shown to influence cell function by promoting osteoblast proliferation . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. The promotion of osteoblast proliferation indicates that 26-r-8-Oxo-alpha-ocerin may enhance bone density and strength, making it a potential candidate for treating bone-related disorders.

Molecular Mechanism

At the molecular level, 26-r-8-Oxo-alpha-ocerin exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme activator or inhibitor, depending on the context of the biochemical reaction. The exact molecular mechanism involves the modulation of gene expression and enzyme activity, leading to changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 26-r-8-Oxo-alpha-ocerin have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that the promotion of osteoblast proliferation by 26-r-8-Oxo-alpha-ocerin is time-dependent, indicating that its effects may vary with prolonged exposure .

Dosage Effects in Animal Models

The effects of 26-r-8-Oxo-alpha-ocerin vary with different dosages in animal models. At lower doses, the compound promotes osteoblast proliferation, while higher doses may lead to toxic or adverse effects. The threshold effects observed in these studies suggest that careful dosage regulation is essential to maximize the beneficial effects of 26-r-8-Oxo-alpha-ocerin while minimizing potential toxicity .

Metabolic Pathways

26-r-8-Oxo-alpha-ocerin is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s role in promoting osteoblast proliferation suggests that it may be involved in pathways related to bone metabolism and repair .

Transport and Distribution

Within cells and tissues, 26-r-8-Oxo-alpha-ocerin is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall activity and function. Understanding the transport and distribution mechanisms of 26-r-8-Oxo-alpha-ocerin is crucial for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of 26-r-8-Oxo-alpha-ocerin plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects .

属性

IUPAC Name |

(1R,4aR,6S,8aS)-1-[2-[(1S,4aR,6S,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-6-hydroxy-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O3/c1-18-8-12-22-26(2,3)24(31)14-16-28(22,6)19(18)9-10-20-21(30)11-13-23-27(4,5)25(32)15-17-29(20,23)7/h19-20,22-25,31-32H,1,8-17H2,2-7H3/t19-,20-,22-,23-,24-,25-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVFWIFZKRQOJA-YNGDVNFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(=C)C(C2(CCC1O)C)CCC3C(=O)CCC4C3(CCC(C4(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CCC(=C)[C@@H]2CC[C@H]3C(=O)CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

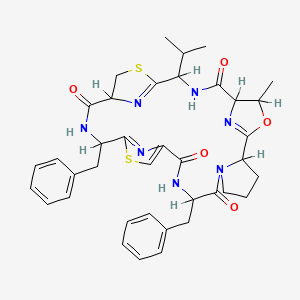

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。